2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Anti-inflammatory Analgesic Imidazo[1,2-a]pyridine SAR

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-26-6) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family. This bicyclic scaffold, characterized by a bridgehead nitrogen, has been widely explored in medicinal chemistry for anti-inflammatory, analgesic, kinase-inhibitory, and anticancer applications.

Molecular Formula C15H12N2O2
Molecular Weight 252.273
CAS No. 133427-26-6
Cat. No. B595389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
CAS133427-26-6
Molecular FormulaC15H12N2O2
Molecular Weight252.273
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
InChIInChI=1S/C15H12N2O2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19)
InChIKeyFCJHQKOIULGKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-26-6): Core Chemical Identity and Pharmacological Scaffold Context


2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-26-6) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family [1]. This bicyclic scaffold, characterized by a bridgehead nitrogen, has been widely explored in medicinal chemistry for anti-inflammatory, analgesic, kinase-inhibitory, and anticancer applications [2][3]. The compound features a 4-methylphenyl substituent at position 2 and a carboxylic acid group at position 8 of the pyridine ring, a substitution pattern that influences both physicochemical properties and target engagement within this pharmacophore class [1][2].

Why Imidazo[1,2-a]pyridine-8-carboxylic Acid Analogs Cannot Be Interchanged: The Critical Role of the 2-Aryl Substituent


Within the imidazo[1,2-a]pyridine-8-carboxylic acid series, the specific nature of the 2-aryl substituent profoundly modulates bioactivity. Classic structure–activity relationship (SAR) studies on 28 imidazo[1,2-a]pyridine derivatives demonstrated that the presence, position, and electronic character of substituents on the phenyl ring—including methyl groups—directly control anti-inflammatory and analgesic potency relative to indomethacin [1]. In kinase-targeted analogs, the 2-aryl group occupies a hydrophobic pocket where subtle changes (e.g., 4-methylphenyl vs. 4-chlorophenyl or unsubstituted phenyl) alter inhibitor selectivity between DYRK1A and CLK1 kinases by an order of magnitude [2]. Consequently, a generic “imidazo[1,2-a]pyridine-8-carboxylic acid” or a positional isomer such as the 6-carboxylic acid regioisomer [3] cannot be assumed to replicate the binding mode, potency, or selectivity of the 2-(4-methylphenyl)-8-carboxylic acid variant.

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid: Differentiated Evidence vs. Closest Analogs


Anti-inflammatory Activity: 2-(4-Methylphenyl)-8-carboxylic Acid vs. Indomethacin and Unsubstituted Phenyl Analogs

In a panel of 28 imidazo[1,2-a]pyridine derivatives, compounds bearing a methyl-substituted phenyl ring at position 2 and an acidic carboxylic acid moiety at position 8 exhibited enhanced anti-inflammatory activity compared to the unsubstituted phenyl analog when benchmarked against indomethacin. The 4-methylphenyl substitution pattern contributed to a statistically significant reduction in carrageenan-induced edema relative to the 2-phenyl comparator lacking the methyl group [1]. The 8-carboxylic acid regioisomer (as opposed to 6- or 7-carboxylic acid variants) was identified as critical for maintaining the acidic character required for activity in this series [1][2].

Anti-inflammatory Analgesic Imidazo[1,2-a]pyridine SAR

Kinase Inhibition Selectivity: 2-Aryl Variation Drives DYRK1A vs. CLK1 Preference in Imidazo[1,2-a]pyridine Series

A focused library of imidazo[1,2-a]pyridine derivatives, synthesized from 2-aminopyridines and 2-bromoacetophenones, was screened against a panel of protein kinases. The most potent compound (4c) inhibited CLK1 with an IC50 of 0.7 µM and DYRK1A with an IC50 of 2.6 µM [1]. Although compound 4c does not carry an 8-carboxylic acid, the SAR revealed that the nature of the 2-aryl group (including substituted phenyl rings) directly modulates kinase selectivity. Docking studies indicated that the 2-aryl substituent occupies a lipophilic pocket adjacent to the hinge region, where a 4-methylphenyl group would be expected to enhance hydrophobic contacts compared to an unsubstituted phenyl [1]. This supports the inference that 2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid would exhibit a distinct kinase inhibition profile relative to 2-phenyl or 2-(4-chlorophenyl) analogs.

Kinase inhibitor DYRK1A CLK1 Selectivity

PI3Kα Inhibitory Potential: The 2-(4-Methylphenyl) Group as a Favorable Fragment for p110α Binding

In the development of selective PI3K p110α inhibitors, Hayakawa et al. identified imidazo[1,2-a]pyridine as a privileged scaffold, with lead compound 12 achieving an IC50 of 2.8 nM against p110α [1]. While the lead compound featured a thiazole substitution rather than a 4-methylphenyl group, the SAR analysis highlighted that the 2-position of the imidazo[1,2-a]pyridine ring is a critical determinant of p110α isoform selectivity. Fragment-growing strategies later employed 2-aryl imidazo[1,2-a]pyridine-8-carboxylic acid intermediates to access selective PI3K inhibitors [2]. The 4-methylphenyl-8-carboxylic acid variant is thus structurally analogous to key intermediates in these PI3K programs, and its procurement enables the synthesis of focused libraries for p110α lead optimization.

PI3K inhibitor p110α Cancer Imidazo[1,2-a]pyridine

Regioisomeric Specificity: 8-Carboxylic Acid vs. 6-Carboxylic Acid in Imidazo[1,2-a]pyridine Patent Literature

Patent US20060084806A1 explicitly claims imidazo[1,2-a]pyridine derivatives, including both 6-carboxylic acid (CAS 1051397-25-1) and 8-carboxylic acid (CAS 133427-26-6) regioisomers, as distinct chemical entities with potentially divergent biological profiles [1]. The patent discloses that the position of the carboxylic acid group on the pyridine ring influences the compound's ability to modulate specific targets, with the 8-carboxylic acid orientation providing a different hydrogen-bonding geometry compared to the 6-carboxylic acid variant. This regioisomeric distinction is crucial for medicinal chemists performing SAR-by-catalog or positional scanning, as the two isomers cannot be substituted for one another without altering pharmacophore geometry.

Regioisomer Carboxylic acid position Patent SAR Therapeutic agent

Purity Advantage: Commercial Availability of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic Acid at >95% vs. Analog Building Blocks

Multiple authorized chemical suppliers list 2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-26-6) with a purity specification of ≥95% (HPLC) [1]. In contrast, the structurally related 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1051397-25-1) and the unsubstituted imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-08-4) are less widely cataloged from reputable vendors, often with lower purity guarantees or longer lead times. For researchers requiring immediate access to high-purity material for biological assays or as a synthetic intermediate, the 8-carboxylic acid-4-methylphenyl variant offers superior commercial availability and documented purity.

Chemical procurement Purity Building block Medicinal chemistry

Optimal Use Cases for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid Based on Differentiated Evidence


Anti-inflammatory SAR Expansion: Probing the Acidic Moiety–Methyl Substituent Synergy

Building on the Abignente et al. study [1] demonstrating that both methyl substitution and an acidic moiety enhance anti-inflammatory activity in imidazo[1,2-a]pyridines, this compound serves as a key scaffold for synthesizing ester, amide, and tetrazole prodrugs. The 8-COOH group enables rapid diversification while preserving the 4-methylphenyl feature, allowing systematic exploration of the pharmacophoric requirements for COX-2 selectivity and reduced ulcerogenicity compared to indomethacin.

Kinase Inhibitor Library Design: 2-Aryl-Directed CLK1/DYRK1A Selectivity Screening

Using the Lawson et al. kinase SAR [1] as a foundation, medicinal chemistry teams can employ this compound as a core intermediate for parallel synthesis of amide and sulfonamide derivatives. The 4-methylphenyl group is expected to occupy the hydrophobic selectivity pocket identified in docking studies, enabling the generation of focused libraries to dissect CLK1 vs. DYRK1A potency and selectivity in neurodegenerative disease models.

PI3K p110α Lead Optimization: Fragment Elaboration from the 8-Carboxylic Acid Handle

Given the precedent set by Hayakawa et al. [1] for imidazo[1,2-a]pyridines as potent p110α inhibitors (IC50 = 2.8 nM), this compound is ideally positioned as a late-stage diversification intermediate. The 8-carboxylic acid can be converted to amides, esters, or heterocycles to probe the affinity pocket adjacent to the ATP-binding site, while the 4-methylphenyl group maintains hydrophobic contacts critical for isoform selectivity.

Regioisomer-Controlled Chemical Biology Tool Generation

For target identification studies requiring affinity probes or photoaffinity labels, the unambiguous 8-carboxylic acid regioisomer (as opposed to the 6-COOH variant described in patent US20060084806A1 [1]) provides a single, well-defined attachment point for biotin, fluorophores, or crosslinkers. This ensures that the pharmacophoric vector of the 2-aryl group remains unaltered, maintaining target engagement fidelity in pull-down and imaging experiments.

Quote Request

Request a Quote for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.